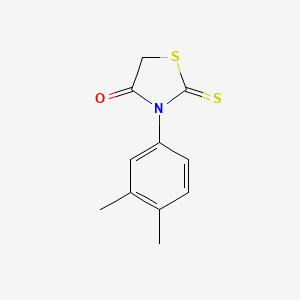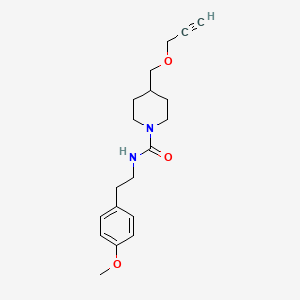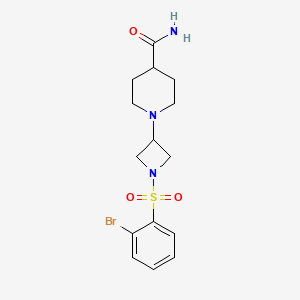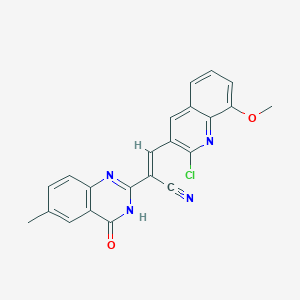
N-(2-chloro-6-fluorobenzyl)-N-cyclopropylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-chloro-6-fluorobenzyl)-N-cyclopropylamine hydrochloride” is a chemical compound. Based on its name, it contains a benzyl group (a benzene ring attached to a CH2 group) that is substituted with chlorine and fluorine atoms, and a cyclopropylamine group (a three-membered ring with one nitrogen and two carbon atoms) attached via a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (indicating aromaticity), a chlorine atom, a fluorine atom, and a cyclopropylamine group. The presence of these different groups would impart specific physical and chemical properties to the molecule .Chemical Reactions Analysis
As a benzyl compound, it might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of electron-withdrawing chlorine and fluorine atoms on the benzene ring would make it less reactive towards electrophilic aromatic substitution compared to benzene itself .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a benzene ring could contribute to its lipophilicity, while the chlorine and fluorine atoms could affect its reactivity. The cyclopropylamine group could participate in hydrogen bonding, affecting its solubility in different solvents .Mécanisme D'action
Orientations Futures
The future directions for this compound would depend on its applications. If it’s a novel compound, further studies could be conducted to explore its potential uses. This could involve testing its reactivity in different chemical reactions, or its biological activity if it’s of interest in the field of medicinal chemistry .
Propriétés
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7;/h1-3,7,13H,4-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMOCVAIEAYICV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC=C2Cl)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-6-fluorobenzyl)-N-cyclopropylamine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2393950.png)
![2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2393951.png)


![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2393954.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2393955.png)
![benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2393956.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2393958.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2393959.png)




![(1S,5R)-3-(1-Methylimidazol-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2393973.png)